

# Application Note: Spectrophotometric Determination of Brilliant Blue FCF Concentration

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Blue 1 lake*

Cat. No.: *B1172344*

[Get Quote](#)

## Introduction

Brilliant Blue FCF (also known as FD&C Blue No. 1 and E133) is a synthetic organic compound widely used as a blue colorant in processed foods, medications, dietary supplements, and cosmetics.<sup>[1]</sup> It is a triarylmethane dye that is soluble in water.<sup>[1]</sup> Accurate quantification of Brilliant Blue FCF is crucial for quality control in various industries to ensure compliance with regulatory standards. UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for determining the concentration of this dye in solutions. This method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a substance and its concentration at a specific wavelength.<sup>[2][3]</sup>

## Principle of the Method

The quantitative determination of Brilliant Blue FCF is based on the Beer-Lambert law. This law states that the absorbance of a solution is directly proportional to the concentration of the analyte, the path length of the light through the solution, and the molar absorptivity of the analyte. The relationship is expressed as:

$$A = \epsilon bc$$

Where:

- A is the absorbance (a unitless quantity).
- $\epsilon$  (epsilon) is the molar absorptivity, a constant that is characteristic of the substance at a specific wavelength (in  $\text{L mol}^{-1} \text{cm}^{-1}$ ).
- b is the path length of the cuvette (typically 1 cm).
- c is the concentration of the substance (in  $\text{mol L}^{-1}$ ).

By measuring the absorbance of a solution containing Brilliant Blue FCF at its wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ), the concentration can be determined.<sup>[4]</sup> The  $\lambda_{\text{max}}$  for Brilliant Blue FCF is in the range of 628-632 nm.<sup>[1][5][6][7][8]</sup>

## Experimental Protocols

### 1. Determination of Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ )

Objective: To identify the wavelength at which Brilliant Blue FCF exhibits the highest absorbance, which provides the best sensitivity for quantitative analysis.

Methodology:

- Prepare a standard solution of Brilliant Blue FCF (e.g., 5 mg/L) in deionized water.
- Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 20-30 minutes to ensure lamp stability.<sup>[3]</sup>
- Use deionized water as a blank to zero the spectrophotometer.
- Fill a cuvette with the Brilliant Blue FCF solution.
- Scan the absorbance of the solution over a wavelength range of 400 nm to 800 nm.
- Identify the wavelength that corresponds to the peak absorbance. This is the  $\lambda_{\text{max}}$ . For Brilliant Blue FCF, this is expected to be approximately 630 nm.<sup>[6]</sup>

### 2. Preparation of Standard Solutions and Generation of a Calibration Curve

Objective: To prepare a series of solutions with known concentrations of Brilliant Blue FCF and create a calibration curve to determine the concentration of unknown samples.

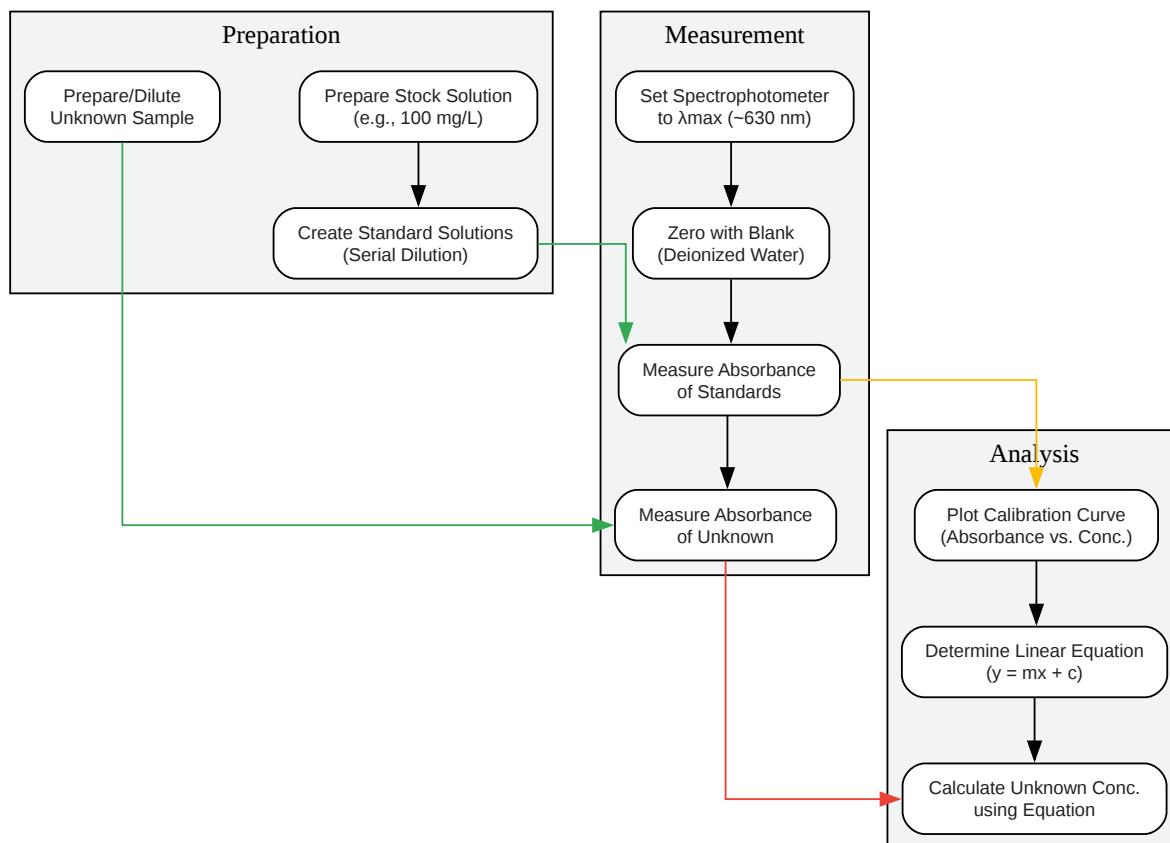
Methodology:

- Prepare a Stock Solution (e.g., 100 mg/L): Accurately weigh 10 mg of Brilliant Blue FCF powder and dissolve it in a 100 mL volumetric flask with deionized water. Ensure the powder is completely dissolved.
- Prepare Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of decreasing concentrations. For example, you can prepare 1, 2, 4, 6, 8, and 10 mg/L solutions.
- Measure Absorbance:
  - Set the spectrophotometer to the predetermined  $\lambda_{\text{max}}$  (approx. 630 nm).
  - Zero the instrument using a deionized water blank.
  - Measure the absorbance of each standard solution, starting from the lowest concentration.
  - Rinse the cuvette with the next standard solution before filling it for measurement.
- Plot the Calibration Curve:
  - Plot a graph of absorbance (Y-axis) versus concentration (X-axis).
  - Perform a linear regression analysis on the data points. The resulting graph should be a straight line that passes through the origin, demonstrating adherence to the Beer-Lambert law.
  - Determine the equation of the line ( $y = mx + c$ ) and the coefficient of determination ( $R^2$ ). An  $R^2$  value close to 1.0 indicates a strong linear relationship.

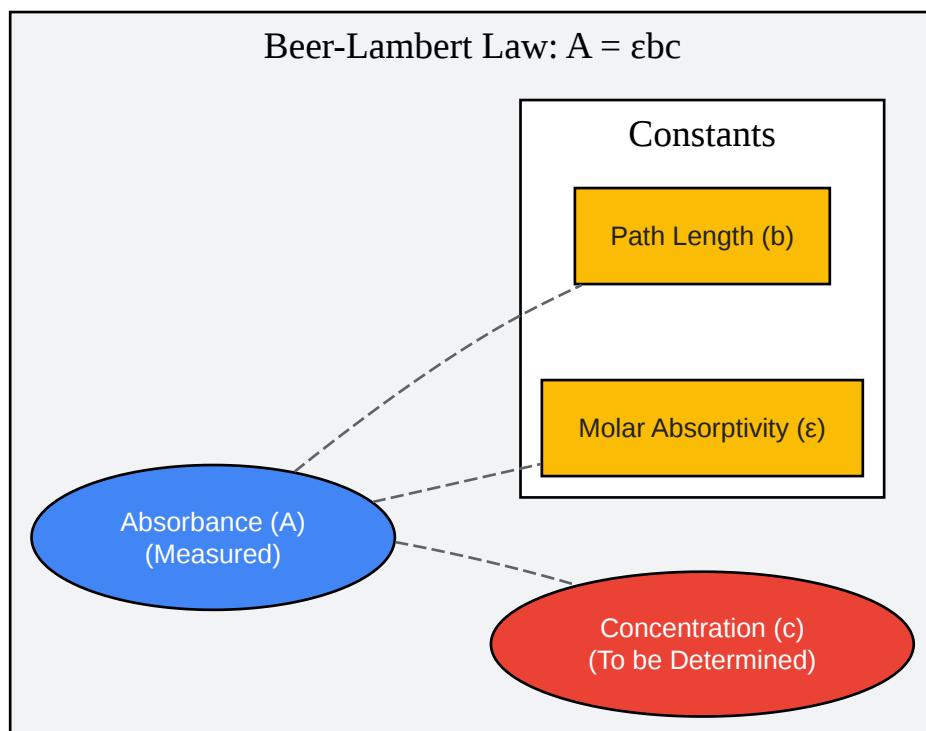
### 3. Determination of an Unknown Sample Concentration

Objective: To use the established calibration curve to determine the concentration of Brilliant Blue FCF in an unknown sample.

### Methodology:


- Prepare the unknown sample. If the sample is highly concentrated, it must be diluted with deionized water to ensure its absorbance falls within the linear range of the calibration curve (typically between 0.1 and 1.0 absorbance units).[\[3\]](#)
- Set the spectrophotometer to the  $\lambda_{\text{max}}$ .
- Zero the instrument with a deionized water blank.
- Measure the absorbance of the diluted unknown sample.
- Using the equation of the line from the calibration curve ( $y = mx + c$ , where  $y$  is the absorbance), calculate the concentration ( $x$ ) of the diluted sample.
- Multiply the calculated concentration by the dilution factor to determine the concentration of the original, undiluted sample.

## Data Presentation


### Quantitative Data for Brilliant Blue FCF

| Parameter                         | Value                                                                     | Reference(s)                                                                                        |
|-----------------------------------|---------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Chemical Formula                  | $\text{C}_{37}\text{H}_{34}\text{N}_2\text{Na}_2\text{O}_9\text{S}_3$     | <a href="#">[6]</a>                                                                                 |
| Molar Mass                        | 792.85 g/mol                                                              | <a href="#">[5]</a>                                                                                 |
| $\lambda_{\text{max}}$ (in water) | ~628 - 632 nm                                                             | <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| Molar Absorptivity ( $\epsilon$ ) | ~93,000 - 97,000 $\text{L mol}^{-1} \text{cm}^{-1}$                       | <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>                                       |
| Absorptivity ( $a$ )              | 164 $\text{L g}^{-1} \text{cm}^{-1}$ (in 0.04 M aqueous ammonium acetate) | <a href="#">[5]</a>                                                                                 |
| Typical Linear Range              | 16 - 1300 ng/mL (Note: Method dependent)                                  | <a href="#">[8]</a> <a href="#">[12]</a>                                                            |

## Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining Brilliant Blue FCF concentration.



[Click to download full resolution via product page](#)

Caption: Relationship of variables in the Beer-Lambert Law.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Brilliant blue FCF - Wikipedia [en.wikipedia.org]
- 2. deposit.ub.edu [deposit.ub.edu]
- 3. mlsu.ac.in [mlsu.ac.in]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. openknowledge.fao.org [openknowledge.fao.org]

- 6. FD&C Blue No. 1 | C37H34N2Na2O9S3 | CID 19700 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eprints.lums.ac.ir [eprints.lums.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. chegg.com [chegg.com]
- 11. The brilliant blue FCF ion-molecular forms in solutions according to the spectrophotometry data (2017) | Alexander Chebotarev | 15 Citations [scispace.com]
- 12. A simple method for simultaneous spectrophotometric determination of brilliant blue fcf and sunset yellow fcf in food samples after cloud point extraction [inis.iaea.org]
- To cite this document: BenchChem. [Application Note: Spectrophotometric Determination of Brilliant Blue FCF Concentration]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1172344#spectrophotometric-determination-of-brilliant-blue-fcf-concentration\]](https://www.benchchem.com/product/b1172344#spectrophotometric-determination-of-brilliant-blue-fcf-concentration)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

